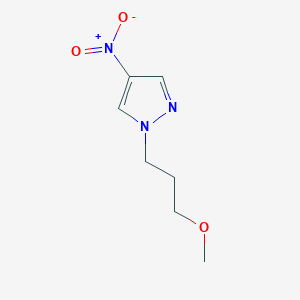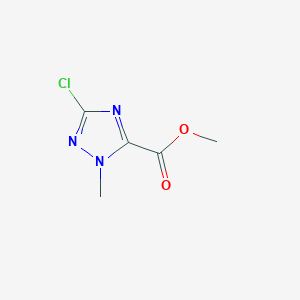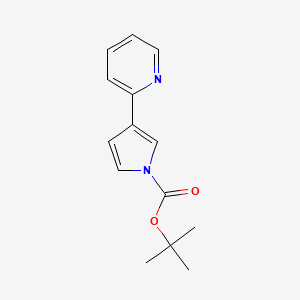
1-(3-Methoxypropyl)-4-nitropyrazole
Übersicht
Beschreibung
1-(3-Methoxypropyl)-4-nitropyrazole, also known as MPNP, is a synthetic compound that is widely used in scientific research. It belongs to the class of pyrazoles and has a molecular formula of C7H11N3O3. The compound is known for its ability to inhibit the activity of certain enzymes, making it useful in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 1-(3-Methoxypropyl)-4-nitropyrazole involves the inhibition of the activity of protein kinases. Specifically, it binds to the ATP-binding site of protein kinases, preventing them from phosphorylating their substrates. This results in the inhibition of various cellular processes that are regulated by protein kinases.
Biochemical and Physiological Effects
1-(3-Methoxypropyl)-4-nitropyrazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of several protein kinases, including Akt, GSK-3β, and p38 MAPK. This has implications for various biological processes, including cell proliferation, apoptosis, and inflammation. Additionally, 1-(3-Methoxypropyl)-4-nitropyrazole has been shown to have anti-tumor activity in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-Methoxypropyl)-4-nitropyrazole in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This makes it a useful tool for studying the role of specific enzymes in various biological processes. Additionally, the synthesis method for 1-(3-Methoxypropyl)-4-nitropyrazole is relatively simple and cost-effective, making it easy to obtain large quantities of the compound.
However, there are also limitations to using 1-(3-Methoxypropyl)-4-nitropyrazole in lab experiments. One of the main limitations is its specificity for certain enzymes. While this can be an advantage in certain experiments, it can also limit its usefulness in others. Additionally, 1-(3-Methoxypropyl)-4-nitropyrazole has been shown to have some cytotoxic effects, which can limit its use in certain cell-based assays.
Zukünftige Richtungen
There are several future directions for research involving 1-(3-Methoxypropyl)-4-nitropyrazole. One area of interest is the development of more selective inhibitors of specific protein kinases. Additionally, there is interest in studying the effects of 1-(3-Methoxypropyl)-4-nitropyrazole on other cellular processes, such as autophagy and DNA damage response. Finally, there is potential for 1-(3-Methoxypropyl)-4-nitropyrazole to be used in the development of new cancer therapies, either alone or in combination with other drugs.
Conclusion
In conclusion, 1-(3-Methoxypropyl)-4-nitropyrazole is a synthetic compound that has been widely used in scientific research. It has been shown to be effective in inhibiting the activity of certain enzymes, making it a useful tool for studying various biological processes. While there are limitations to using 1-(3-Methoxypropyl)-4-nitropyrazole in lab experiments, its specificity and cost-effectiveness make it a valuable asset for researchers. There are also several future directions for research involving 1-(3-Methoxypropyl)-4-nitropyrazole, including the development of more selective inhibitors and the exploration of its potential in cancer therapy.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxypropyl)-4-nitropyrazole has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to be effective in inhibiting the activity of protein kinases, which are enzymes that play a key role in regulating various cellular processes. This makes 1-(3-Methoxypropyl)-4-nitropyrazole a useful tool for studying the role of protein kinases in various biological processes.
Eigenschaften
IUPAC Name |
1-(3-methoxypropyl)-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-13-4-2-3-9-6-7(5-8-9)10(11)12/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJSBKPIYPPZBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C(C=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypropyl)-4-nitropyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3',5,5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1459602.png)

![N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1459604.png)
